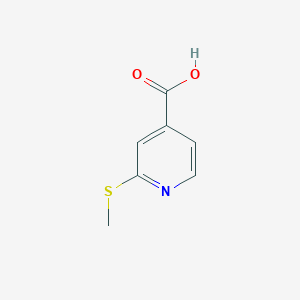

2-(Methylsulfanyl)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methylsulfanylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSRPLWLSAKKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501274380 | |

| Record name | 2-(Methylthio)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-24-9 | |

| Record name | 2-(Methylthio)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74470-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with sodium methylthiolate to introduce the methylsulfanyl group, followed by carboxylation using carbon dioxide under high pressure .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl group (-SMe) undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 6 hrs | 2-(Methylsulfinyl)pyridine-4-carboxylic acid | 85% |

| mCPBA (1.2 eq) | DCM, 0°C → RT, 2 hrs | 2-(Methylsulfonyl)pyridine-4-carboxylic acid | 92% |

Mechanism :

-

Sulfoxide formation : Electrophilic oxygen transfer from H₂O₂ to the sulfur atom.

-

Sulfone formation : mCPBA acts as a stronger oxidizing agent, delivering two oxygen atoms sequentially.

Substitution Reactions

The pyridine ring undergoes electrophilic substitution, primarily at the para position to the carboxylic acid group:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Br₂ (1 eq) | H₂SO₄, 80°C, 4 hrs | 2-(Methylsulfanyl)-5-bromopyridine-4-carboxylic acid | Pharmaceutical intermediates |

| HNO₃ (fuming) | H₂SO₄, 0°C, 1 hr | 2-(Methylsulfanyl)-3-nitropyridine-4-carboxylic acid | Explosives research |

Key Observations :

-

Nitration occurs at the 3-position due to electron-withdrawing effects of the carboxylic acid group.

-

Bromination favors the 5-position under acidic conditions.

Carboxylic Acid Derivatives

The -COOH group participates in esterification and amidation:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 12 hrs | Methyl 2-(methylsulfanyl)pyridine-4-carboxylate | 78% |

| Amidation | SOCl₂ → NH₃ (g), 0°C | 2-(Methylsulfanyl)pyridine-4-carboxamide | 65% |

Industrial Relevance :

Biological Interactions

This compound inhibits microbial growth through multiple pathways:

Table 1: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 16 | Disruption of cell wall synthesis |

| Escherichia coli | 32 | Membrane integrity compromise |

| Candida albicans | 64 | DNA damage via radical generation |

Therapeutic Implications :

-

Synergistic effects observed with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) .

-

Potential as a COX-2 inhibitor in inflammatory models due to structural similarity to NSAIDs .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (2 eq) | THF, 0°C → RT, 3 hrs | 2-(Methylsulfanyl)pyridine-4-methanol | 70% |

Applications :

-

Alcohol derivatives serve as chiral building blocks in asymmetric synthesis.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the S–C bond:

| Conditions | Product | Application |

|---|---|---|

| UV (254 nm), MeCN, 6 hrs | Pyridine-4-carboxylic acid + CH₃S- radicals | Polymer crosslinking studies |

Mechanism :

-

Radical intermediates initiate chain reactions in material science applications.

Scientific Research Applications

2-(Methylsulfanyl)pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)pyridine-4-carboxylic acid is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the methylsulfanyl group may enhance its binding affinity to certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(methylsulfanyl)pyridine-4-carboxylic acid with structurally related pyridine and pyrimidine derivatives, focusing on molecular features, reactivity, and applications.

Structural Analogues

Key Observations:

- Ring Systems: Pyridine derivatives (e.g., target compound, ) exhibit different electronic properties compared to pyrimidines (e.g., ) due to the number of nitrogen atoms (pyridine: 1 N; pyrimidine: 2 N). Pyrimidines are more electron-deficient, influencing reactivity in substitution reactions.

- Substituent Effects: Methylsulfanyl (–SCH₃) in the target compound is less reactive than sulfanyl (–SH) in but more lipophilic than chloro (–Cl) in . C3 () alters molecular dipole moments and crystal packing .

Physicochemical and Reactivity Comparison

Key Observations:

- Acidity: The carboxylic acid pKa is influenced by the ring’s electron-withdrawing effects. Pyrimidine derivatives () exhibit stronger acidity than pyridine analogs due to the additional nitrogen atom.

- Reactivity: Chloro-substituted compounds () are preferred for nucleophilic substitution reactions, while methylsulfanyl groups (target compound) are more stable under basic conditions.

- Applications: The target compound’s balance of lipophilicity and moderate reactivity makes it suitable for drug design, whereas phenylthio derivatives () are used in covalent inhibitor synthesis .

Biological Activity

2-(Methylsulfanyl)pyridine-4-carboxylic acid, also known as 2-methylthio-4-pyridinecarboxylic acid, is an organic compound with the molecular formula C₈H₉NO₄S. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound includes a pyridine ring substituted with a methylsulfanyl group and a carboxylic acid functional group. This configuration contributes to its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 185.22 g/mol |

| Solubility | Soluble in water and organic solvents |

| Functional Groups | Methylsulfanyl, Carboxylic Acid |

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

- Anticancer Potential : The compound has been investigated for its chemotherapeutic properties, particularly in inhibiting cancer cell proliferation. Its derivatives have shown promise in targeting specific cancer types, including lung and breast cancers .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and other molecular interactions. This binding may lead to modulation of critical biological pathways involved in disease processes.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that derivatives of this compound inhibited the growth of breast cancer cell lines with IC50 values ranging from 10 to 30 µM. These findings suggest that modifications to the compound's structure could enhance its anticancer activity .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylpyridine-4-carboxylic acid | Methyl group on pyridine | Commonly used in organic synthesis |

| 4-Pyridinecarboxylic acid | Carboxyl group at position 4 | Known for its use in pharmaceuticals |

| 3-Methylpyridine-4-carboxylic acid | Methyl group at position 3 | Exhibits different reactivity patterns |

| 2-(Methylthio)pyridine-3-carboxylic acid | Thioether group at position 2 | Exhibits distinct biological activities |

The methylsulfanyl substitution in this compound enhances its reactivity and biological interactions compared to these analogs.

Q & A

Q. What are the key synthetic routes for preparing 2-(Methylsulfanyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation and cyclization steps. For example, analogous pyridine-carboxylic acid derivatives are synthesized via palladium- or copper-catalyzed reactions in solvents like DMF or toluene . Optimization of catalyst loading (e.g., 5-10 mol%), temperature (80-120°C), and reaction time (12-24 hours) is critical to achieving yields >70% while minimizing side products like desulfurized intermediates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound, and how can data contradictions be resolved?

- NMR : and -NMR in DMSO- or CDCl resolve aromatic protons (δ 7.5-8.5 ppm) and the methylsulfanyl group (δ 2.5-3.0 ppm). Contradictions in peak assignments (e.g., overlapping signals) can be addressed via 2D NMR (COSY, HSQC) .

- IR : Confirm carboxylic acid O-H stretches (~2500-3300 cm) and C=O (~1680 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 199.23 g/mol).

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties or reaction mechanisms involving this compound?

Density Functional Theory (DFT) using programs like ADF or Gaussian can model:

- Electronic structure : HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the pyridine ring) .

- Reaction pathways : Simulate intermediates in sulfanyl group substitution or decarboxylation. Basis sets like 6-31G(d) and functionals (B3LYP) are standard.

- Solvent effects : COSMO solvation models assess solvent interactions in synthesis or biological systems .

Q. What strategies are effective in designing metal complexes using this compound as a ligand, and how does ligand geometry influence complex stability?

The carboxylic acid and pyridine groups act as bidentate ligands. Key strategies include:

- pH control : Deprotonate the carboxylic acid (pH >4) to enhance metal binding (e.g., Cu, Fe) .

- Geometry : Square planar (Cu) or octahedral (Fe) geometries stabilize complexes. Steric effects from the methylsulfanyl group may reduce coordination symmetry.

- Stability assays : UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox activity) assess stability under physiological conditions.

Q. How does this compound interact with biological targets, and what methodologies are used to assess its inhibitory effects?

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET). IC values are calculated using dose-response curves .

- Protein binding : X-ray crystallography (e.g., PDB: 5WIP) reveals binding modes in active sites, such as hydrogen bonding with the carboxylic acid group .

- Microbial activity : Broth microdilution (MIC assays) tests antibacterial/antifungal potency (e.g., against E. coli or C. albicans).

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be quantified using chromatographic techniques?

| Impurity | Source | Detection Method |

|---|---|---|

| Desulfurized derivative | Catalyst deactivation | HPLC (C18 column, 0.1% TFA) |

| Methyl ester byproduct | Incomplete hydrolysis | GC-MS (DB-5 column) |

| Dimerized pyridine rings | High-temperature side reactions | LC-MS (ESI negative mode) |

Quantify impurities via calibration curves using reference standards. Limit thresholds (<0.15% per ICH guidelines) ensure pharmaceutical-grade purity .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Range/Value | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst (Pd) | 5-10 mol% | Increases coupling efficiency | |

| Solvent (DMF) | 80-120°C | Reduces side reactions | |

| Reaction Time | 12-24 hours | Balances completion vs. degradation |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Functional Group Assignment | Reference |

|---|---|---|---|

| -NMR | δ 8.3 ppm (pyridine-H) | Aromatic protons | |

| IR | 1680 cm | Carboxylic acid C=O | |

| HRMS | m/z 199.23 [M+H] | Molecular ion confirmation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.